1-(4-Hydroxyoxolan-3-yl)cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxyoxolan-3-yl)cyclobutane-1-carbaldehyde is a chemical compound with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.21 g/mol . This compound features a cyclobutane ring attached to a carbaldehyde group and a hydroxyoxolan ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 1-(4-Hydroxyoxolan-3-yl)cyclobutane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with a suitable hydroxyoxolan derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency.
Chemical Reactions Analysis
1-(4-Hydroxyoxolan-3-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
1-(4-Hydroxyoxolan-3-yl)cyclobutane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyoxolan-3-yl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall behavior in biological systems .
Comparison with Similar Compounds
1-(4-Hydroxyoxolan-3-yl)cyclobutane-1-carbaldehyde can be compared with similar compounds such as:
Cyclobutanecarbaldehyde: Lacks the hydroxyoxolan ring, making it less versatile in certain chemical reactions.
4-Hydroxycyclobutanecarbaldehyde: Similar structure but without the oxolan ring, affecting its reactivity and applications.
Oxolane derivatives: Compounds with similar oxolan rings but different substituents, leading to varied chemical properties and uses.
The uniqueness of this compound lies in its combination of the cyclobutane ring, hydroxyoxolan ring, and aldehyde group, providing a versatile platform for diverse chemical and biological applications.
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-(4-hydroxyoxolan-3-yl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O3/c10-6-9(2-1-3-9)7-4-12-5-8(7)11/h6-8,11H,1-5H2 |
InChI Key |
HPKIUDQXVBPRJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C=O)C2COCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.